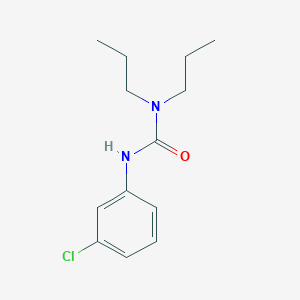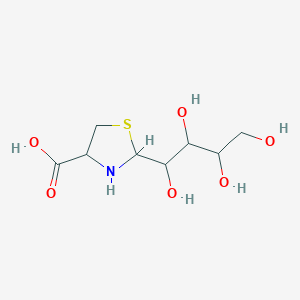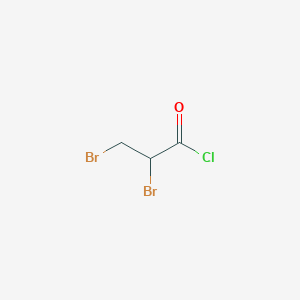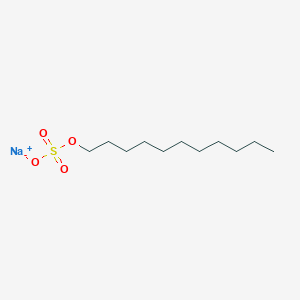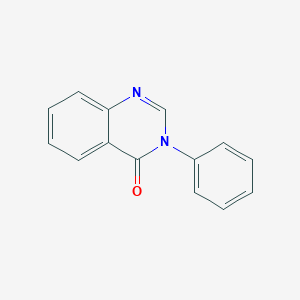
3-Phenylquinazolin-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylquinazolin-4(3h)-one is a chemical compound that belongs to the quinazolinone family, a class of compounds known for their diverse biological activities and pharmaceutical applications. The structure of 3-phenylquinazolin-4(3h)-one consists of a quinazoline ring system with a phenyl group attached at the third position. This core structure serves as a scaffold for various chemical modifications, leading to a wide range of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of 3-phenylquinazolin-4(3h)-one derivatives has been achieved through various methods. One approach involves a one-pot, three-component reaction of isatoic anhydride and an aromatic aldehyde with ammonium acetate or primary amine catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Another method describes the combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives catalyzed by iodine in ionic liquids, which allows for structural diversification . Additionally, a facile and novel approach to the synthesis of 2-phenylquinazolines, which can be related to the 3-phenylquinazolin-4(3h)-one structure, was developed via a tandem reaction following sp(3) C-H functionalization .
Molecular Structure Analysis
The molecular structure of 3-phenylquinazolin-4(3h)-one derivatives is characterized by the presence of a quinazoline ring system. The phenyl group at the 2-position is a common feature, while the substituents on the arylideneamino group at the 3-position can be varied to produce a range of compounds with different properties . The molecular docking studies of some derivatives have shown that certain moieties play a crucial role in increasing the binding interaction, which is significant for their biological activity .
Chemical Reactions Analysis
The chemical reactivity of 3-phenylquinazolin-4(3h)-one derivatives is influenced by the substituents on the quinazoline ring system. For instance, the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . This demonstrates the potential for intramolecular reactions and functional group transformations within the quinazolinone framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-phenylquinazolin-4(3h)-one derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water under neutral conditions suggests that these derivatives can have favorable solubility in aqueous media . The use of environmentally benign procedures and catalysts, such as succinimide-N-sulfonic acid and dodecylbenzenesulfonic acid, indicates that these compounds can be synthesized with consideration for green chemistry principles .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Quinazolin-4(3H)-ones
- Summary of the Application: Quinazolin-4(3H)-ones are synthesized using a green, simple, and efficient method. This method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .
- Methods of Application: The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .
- Results or Outcomes: The present synthetic method provides a straightforward strategy for the synthesis of quinazolin-4(3H)-ones .
Application 2: Direct Diversification of Unmasked Quinazolin-4(3H)-ones
- Summary of the Application: A set of direct functionalization methods of unmasked 2-phenylquinazolin-4(3H)-ones, a privileged alkaloid core, without the installation/removal event of protecting groups or exogenous coordinating moieties .
- Methods of Application: Divergent pathways were modulated with transition-metal catalysts by suppressing competitive reactivities, leading to N-arylation, annulative π-extension, or C–H fluorination .
- Results or Outcomes: This method allows for the direct diversification of unmasked quinazolin-4(3H)-ones through orthogonal reactivity modulation .
Application 3: Antimalarial Agent
- Summary of the Application: 3-Phenylquinazolin-4(3h)-one has been found to have antimalarial properties .
- Methods of Application: The compound is typically tested in vitro against various strains of malaria .
- Results or Outcomes: The compound has shown promising results in inhibiting the growth of the malaria parasite .
Application 4: Antitumor Agent
- Summary of the Application: 3-Phenylquinazolin-4(3h)-one has been studied for its potential antitumor effects .
- Methods of Application: The compound is usually tested in vitro against various types of cancer cells .
- Results or Outcomes: The compound has demonstrated potential in inhibiting the growth of tumor cells .
Application 5: Anticonvulsant
- Summary of the Application: 3-Phenylquinazolin-4(3h)-one has been found to have anticonvulsant properties .
- Methods of Application: The compound is typically tested in vitro against various strains of convulsant .
- Results or Outcomes: The compound has shown promising results in inhibiting the convulsant .
Application 6: Anti-Inflammatory
- Summary of the Application: 3-Phenylquinazolin-4(3h)-one has been studied for its potential anti-inflammatory effects .
- Methods of Application: The compound is usually tested in vitro against various types of inflammatory cells .
- Results or Outcomes: The compound has demonstrated potential in inhibiting the inflammatory response .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIHFZPSLVDBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354859 |
Source


|
| Record name | 3-Phenylquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinazolin-4(3h)-one | |
CAS RN |
16347-60-7 |
Source


|
| Record name | 3-Phenylquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

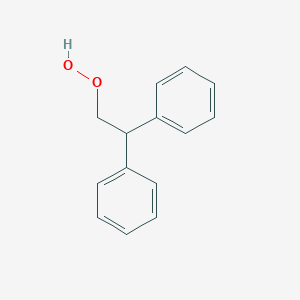
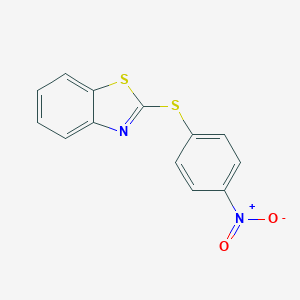
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
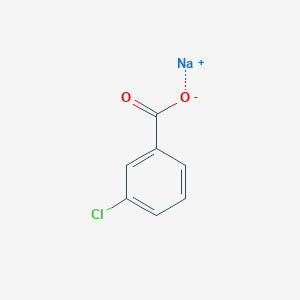
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
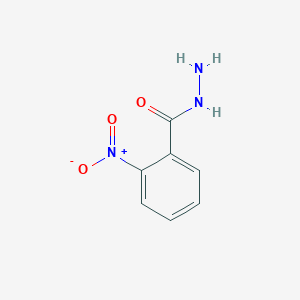
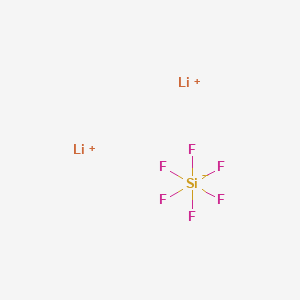
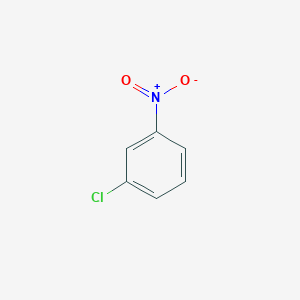
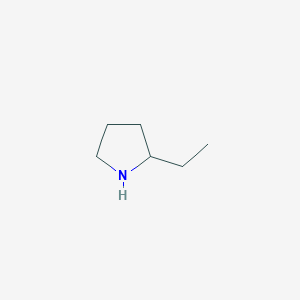
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
